3-Cyclopropyl Hydroxychloroquine
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Overview
Description
3-Cyclopropyl Hydroxychloroquine is a derivative of hydroxychloroquine, a well-known antimalarial and disease-modifying anti-rheumatic drug (DMARD). Hydroxychloroquine is used to treat conditions such as rheumatoid arthritis, lupus, and malaria . The addition of a cyclopropyl group to hydroxychloroquine potentially modifies its pharmacological properties, making it a compound of interest for further research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for cyclopropane synthesis is the reaction of carbenes with alkenes or cycloalkenes . For example, the Simmons-Smith reaction can be used to cyclopropanate alkenes using diiodomethane and a zinc-copper couple .
Industrial Production Methods
Industrial production of 3-Cyclopropyl Hydroxychloroquine would likely involve large-scale cyclopropanation reactions under controlled conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can also be employed to introduce the cyclopropyl group .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl Hydroxychloroquine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating autoimmune diseases and malaria.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 3-Cyclopropyl Hydroxychloroquine is likely similar to that of hydroxychloroquine. It interferes with lysosomal activity and autophagy, alters membrane stability, and inhibits cytokine production . The compound may also modulate Toll-like receptor activation, which plays a role in the immune response .
Comparison with Similar Compounds
Similar Compounds
Hydroxychloroquine: A well-known DMARD used to treat rheumatoid arthritis and lupus.
Chloroquine: An antimalarial drug with similar properties to hydroxychloroquine.
Cyclopropyl Chloroquine: A derivative of chloroquine with a cyclopropyl group.
Uniqueness
3-Cyclopropyl Hydroxychloroquine is unique due to the presence of the cyclopropyl group, which may enhance its pharmacological properties and potentially reduce side effects compared to hydroxychloroquine and chloroquine .
Properties
Molecular Formula |
C21H30ClN3O |
---|---|
Molecular Weight |
375.9 g/mol |
IUPAC Name |
2-[4-[(7-chloro-3-cyclopropylquinolin-4-yl)amino]pentyl-ethylamino]ethanol |
InChI |
InChI=1S/C21H30ClN3O/c1-3-25(11-12-26)10-4-5-15(2)24-21-18-9-8-17(22)13-20(18)23-14-19(21)16-6-7-16/h8-9,13-16,26H,3-7,10-12H2,1-2H3,(H,23,24) |
InChI Key |
XTZXOMRNYRNIOM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1C3CC3)Cl)CCO |
Origin of Product |
United States |
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